2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
Description
2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at the 6-position, an acetamide linker at the 3-position, and a benzylthio moiety at the 2-position. The compound’s structure combines key pharmacophoric elements:
- Pyridazine ring: A nitrogen-containing heterocycle known for modulating enzyme interactions, particularly in kinase and glutaminase inhibition.
- Methylsulfonyl group: Enhances polarity and may improve solubility while contributing to hydrogen bonding with biological targets.
- Acetamide linker: Facilitates hydrogen bonding and structural flexibility.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-28(25,26)20-12-11-18(22-23-20)16-7-9-17(10-8-16)21-19(24)14-27-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHVKBZKIAMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylthiol with an appropriate acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridazinyl derivatives, and various substituted acetamides.
Scientific Research Applications
Biological Activities
The compound has demonstrated various biological activities, including:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, sulfonamide derivatives are known to exhibit significant anti-proliferative effects against various cancer cell lines, including colorectal carcinoma . The incorporation of the pyridazine ring may enhance these effects by targeting specific metabolic pathways in cancer cells.
- Enzyme Inhibition : Compounds with similar structures have been evaluated as inhibitors of key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . The enzyme inhibitory potential of 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide warrants further investigation.
Study 1: Anticancer Evaluation
A study investigated the anticancer potential of various sulfonamide derivatives, including those with similar structural motifs to 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency against human cancer cell lines .
Study 2: Enzyme Inhibition
Research on sulfonamide derivatives has shown that modifications on the benzylthio and pyridazine groups can significantly impact their ability to inhibit acetylcholinesterase. This study highlighted the importance of structural diversity in developing effective inhibitors for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyridazinyl group may bind to specific receptors or enzymes, modulating their function. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
CB-839 (Clinical Glutaminase Inhibitor)
CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) shares structural similarities with the target compound, including:
- A pyridazine/heterocyclic core.
- An acetamide linker for hydrogen bonding.
- Bulky substituents (trifluoromethoxy phenyl vs. benzylthio).
Key Differences :
Pyrazolo-Pyrimidine Derivatives ()
Compounds such as N-(4-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide feature:
- Pyrazolo-pyrimidine cores instead of pyridazine.
- Halogenated aryl groups (bromo, fluoro) for enhanced target binding via hydrophobic interactions.
Key Differences :
- Pyrazolo-pyrimidine systems may confer different kinase selectivity profiles compared to pyridazine-based compounds.
- Halogens (Br, F) increase molecular weight and lipophilicity (higher XlogP) compared to the target compound’s methylsulfonyl group .
Physicochemical Properties
Analysis :
- The target compound and pyrazolo-pyrimidine derivatives share identical H-bond donors/acceptors and rotatable bonds, suggesting similar bioavailability.
- CB-839’s higher rotatable bond count may reduce metabolic stability compared to the target compound.
- The methylsulfonyl group in the target compound likely improves aqueous solubility relative to halogenated analogs (e.g., bromophenyl derivatives) .
Biological Activity
2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is CHNOS, with a molecular weight of approximately 413.5 g/mol. The compound features a benzylthio group , a pyridazin moiety , and an acetamide functional group , which contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 921796-19-2 |
Anticancer Properties
Recent studies have indicated that 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In tests against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, it exhibited inhibitory effects comparable to standard antibiotics. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
While the precise mechanism of action for 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is still under investigation, preliminary findings suggest that it may interact with specific molecular targets such as enzymes involved in cell signaling and proliferation. The benzylthio group is hypothesized to engage with thiol-containing enzymes, while the pyridazine moiety may play a role in receptor modulation .
Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The most active derivative showed an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating strong inhibitory potential .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of the compound against resistant strains. It was found that at a concentration of 25 µg/mL, the compound inhibited bacterial growth by over 70%, suggesting its potential as an alternative treatment for antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
